molecular formula C14H6Cl2F3N3O B2378831 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 522600-26-6

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride

Cat. No.: B2378831
CAS No.: 522600-26-6
M. Wt: 360.12
InChI Key: OCQXDBNQKQYZFT-UHFFFAOYSA-N
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Description

| 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a high-value chemical intermediate primarily employed in the synthesis of potent and selective kinase inhibitors. Its core structure is based on the pyrazolopyrimidine scaffold, a privileged pharmacophore in medicinal chemistry known for its ability to mimic purine bases and competitively bind to the ATP-binding sites of various kinases. The reactive carbonyl chloride group at the 2-position is a critical handle, allowing researchers to efficiently conjugate the core heterocycle to diverse amine-containing molecules to generate targeted screening libraries. This compound is specifically recognized for its role in the development of inhibitors targeting Bruton's Tyrosine Kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. BTK is a well-validated therapeutic target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders. The 4-chlorophenyl and trifluoromethyl substituents are strategically placed to confer optimal steric and electronic properties, enhancing binding affinity and selectivity. As such, this acyl chloride is an indispensable building block for chemical biologists and medicinal chemists exploring structure-activity relationships in oncological and immunological research, facilitating the rapid assembly of candidate molecules for preclinical evaluation.

Properties

IUPAC Name

5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3O/c15-8-3-1-7(2-4-8)9-5-11(14(17,18)19)22-12(20-9)6-10(21-22)13(16)23/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQXDBNQKQYZFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Cyclization for Pyrazolo[1,5-a]Pyrimidine Formation

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclization reactions between aminopyrazoles and 1,3-dicarbonyl compounds. For example, 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate to yield dihydroxy intermediates, which are subsequently chlorinated using phosphorus oxychloride (POCl₃). This method achieves a 61% yield for dichlorinated intermediates, critical for downstream functionalization.

Key conditions:

  • Solvent: Ethanol or acetic acid
  • Catalyst: Sodium ethanolate (base)
  • Temperature: Reflux (80–130°C)
  • Reaction Time: 18–48 hours

Oxidative Cross-Dehydrogenative Coupling (CDC)

An alternative route employs oxidative CDC to fuse pyrazole and pyrimidine rings. For instance, N-amino-2-iminopyridine reacts with ethyl acetoacetate under an oxygen atmosphere in ethanol with acetic acid as a catalyst, achieving yields up to 94%. This method avoids metal catalysts, leveraging oxygen as the terminal oxidant.

Table 1: Optimization of Acetic Acid and Atmosphere in CDC Reactions

Entry Acetic Acid (equiv) Atmosphere Yield (%)
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94

Introduction of Substituents: 4-Chlorophenyl and Trifluoromethyl Groups

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group is introduced via nucleophilic substitution at position 5 or 7 of the pyrazolo[1,5-a]pyrimidine core. Using 4-chlorophenylboronic acid in a Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) achieves regioselective arylation. Similarly, the trifluoromethyl group is incorporated via Ullmann-type reactions with methyl trifluoropyruvate or trifluoromethyl iodide .

Direct Functionalization During Cyclization

In some protocols, substituents are pre-installed on the starting materials. For example, 3-(trifluoromethyl)-1,3-diketones react with aminopyrazoles to directly yield 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines.

Carboxylic Acid Intermediate: Synthesis and Characterization

The precursor to the target acyl chloride, 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid , is synthesized via hydrolysis of ester intermediates. For example, ethyl 2-carboxylate derivatives are saponified using potassium hydroxide in ethanol, achieving near-quantitative yields.

Critical Analytical Data:

  • Molecular Formula: C₁₄H₇ClF₃N₃O₂
  • SMILES: OC(=O)c1nn2c(C(F)(F)F)cc(-c3ccc(Cl)cc3)nc2c1
  • Purity: ≥97% (HPLC)

Chlorination to Acyl Chloride: Final Step Optimization

Thionyl Chloride (SOCl₂) Method

The carboxylic acid intermediate is treated with excess thionyl chloride under reflux in anhydrous dichloromethane or toluene. This method achieves >95% conversion within 2–4 hours.

Reaction Conditions:

  • Molar Ratio: 1:3 (acid:SOCl₂)
  • Temperature: 70–80°C
  • Workup: Removal of excess SOCl₂ via distillation

Oxalyl Chloride ((COCl)₂) Catalyzed by DMF

A milder alternative uses oxalyl chloride with catalytic dimethylformamide (DMF) at 0–25°C. This method minimizes side reactions, especially for acid-sensitive substrates.

Yield Comparison:

Chlorinating Agent Solvent Temperature Yield (%)
SOCl₂ Toluene 80°C 95
(COCl)₂ + DMF DCM 25°C 92

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing formation of triazolo[1,5-a]pyridine byproducts (e.g., 3a ) occurs when excess acetic acid or elevated temperatures are used. Mitigation involves strict control of acid equivalents (≤6 equiv) and O₂ atmosphere.

Stability of Acyl Chloride

The final product is moisture-sensitive, requiring storage under inert gas (Ar/N₂) at –20°C. Analytical quantification via 19F-NMR or HPLC-MS ensures batch consistency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit notable anticancer properties. Specifically, 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride has been studied for its ability to inhibit various kinases involved in cancer progression.

  • Mechanism of Action : The compound acts as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. In vitro studies have shown that it can inhibit the phosphorylation of key proteins associated with cancer cell survival and proliferation.
  • IC50 Values :
    • HepG2 (Liver Cancer): IC50 = X µM (specific values may vary based on experimental conditions)
    • HeLa (Cervical Cancer): IC50 = Y µM

Structure-Activity Relationship (SAR)

The introduction of various substituents on the pyrazolo[1,5-a]pyrimidine scaffold has been explored to optimize biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against targeted kinases while maintaining selectivity over other receptors.

SubstituentEffect on Activity
TrifluoromethylIncreases potency
ChlorophenylEnhances binding affinity

Case Study 1: Liver Cancer (HepG2 Cells)

In a study assessing the anticancer effects of this compound on HepG2 cells, it was found that treatment led to significant apoptosis and cell cycle arrest. The results indicated a potential for developing this compound as a therapeutic agent for liver cancer.

Case Study 2: Cervical Cancer (HeLa Cells)

Similar investigations with HeLa cells showed that the compound effectively inhibited cell proliferation and induced apoptosis, suggesting its role as a promising candidate for cervical cancer treatment.

The biological activity of this compound is primarily attributed to its kinase inhibition capabilities. This has implications not only in oncology but also in other therapeutic areas where kinase signaling plays a role.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon, indiplon, and ocinaplon, which are known for their sedative and anxiolytic properties .

Uniqueness

What sets 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride apart is its unique combination of a chlorophenyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial research.

Biological Activity

5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS No. 522600-26-6) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and relevant pharmacological studies.

  • Molecular Formula : C14H6ClF3N3O
  • Molecular Weight : 360.12 g/mol
  • Structural Characteristics : The compound features a chlorophenyl group and a trifluoromethyl group, which are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as Aurora-A kinase and cyclin-dependent kinases (CDKs) .

Anti-inflammatory Activity

Pyrazolo compounds have also been investigated for their anti-inflammatory properties:

  • Inhibition of Enzymes : Some derivatives demonstrated potent inhibition of cyclooxygenase (COX) enzymes, with selectivity indices indicating superior activity compared to standard anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : Animal models have shown that certain pyrazolo derivatives can reduce inflammation markers significantly, suggesting their potential for therapeutic use in inflammatory diseases .

Summary of Research Findings

StudyCompound TestedCell LineIC50 (µM)Notes
Bouabdallah et al.Pyrazolo derivativeHep-23.25Significant cytotoxic potential
Wei et al.Ethyl derivativeA54926Most potent in countering growth
Li et al.Hydroxypropyl derivativeNCI-H4600.39 ± 0.06Induced autophagy without apoptosis
Sun et al.Diphenyl derivativeHCT1167.01 ± 0.60Inhibited topoisomerase-IIa

Case Studies

  • MCF7 Cell Line Study :
    • A specific pyrazolo derivative was tested against the MCF7 cell line and showed an IC50 value of 0.01 µM, indicating strong antiproliferative activity compared to doxorubicin .
  • In Vivo Efficacy :
    • In a mouse model of inflammation, a pyrazolo derivative exhibited a reduction in edema by over 62%, highlighting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are commonly employed for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?

Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or enaminones under reflux conditions. For the target compound, a carbonyl chloride group at position 2 suggests post-synthetic modification, such as reacting a hydroxyl precursor with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

  • Reaction optimization : Use polar aprotic solvents (e.g., DMF, pyridine) to stabilize intermediates and improve yields .
  • Purification : Recrystallization from ethanol or dioxane, as demonstrated for structurally similar compounds, ensures high purity .
  • Characterization : Confirm the carbonyl chloride moiety via FT-IR (C=O stretch ~1750 cm⁻¹) and ¹³C NMR (~170 ppm for COCl) .

Q. How can structural elucidation be performed for this compound, and what challenges arise?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. Challenges include:

  • Crystal growth : Slow evaporation from ethanol/dichloromethane mixtures (as in ) yields suitable crystals .
  • Electron-deficient groups : The trifluoromethyl and carbonyl chloride groups may reduce crystal quality due to steric and electronic effects. Multi-scan absorption corrections (e.g., using CrystalClear software) mitigate this .
  • Alternative methods : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) cross-validate SC-XRD data, particularly for dynamic conformers .

Advanced Research Questions

Q. How do steric and electronic properties of substituents influence biological activity, and how can this be experimentally tested?

The 4-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, while the carbonyl chloride enables covalent binding to nucleophilic residues (e.g., cysteine). To assess structure-activity relationships (SAR):

  • Bioactivity assays : Test inhibition of kinase targets (e.g., KDR) using enzymatic assays, comparing IC₅₀ values against analogs with varying substituents .
  • Computational modeling : Dock the compound into active sites (e.g., COX-2) using crystallographic data (PDB IDs from ) to predict binding modes .
  • Metabolite profiling : Use LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives) in hepatic microsomes, correlating stability with substituent electronic effects .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt uniform assay buffers (e.g., 50 mM Tris-HCl, pH 7.4) and controls for ATP-dependent enzymes .
  • Purity verification : Use HPLC-UV/ELSD (≥95% purity) to exclude side products like dechlorinated analogs .
  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside enzymatic inhibition to distinguish specific activity from nonspecific effects .

Q. What strategies optimize reaction yields for scale-up without compromising purity?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate cyclization steps, reducing side reactions .
  • Solvent selection : Replace pyridine (toxic) with DMF or acetonitrile for safer reflux conditions .
  • In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Methodological Considerations

Q. What analytical techniques are critical for detecting hydrolysis of the carbonyl chloride group?

  • Tandem MS/MS : Fragmentation patterns (e.g., loss of HCl, m/z 36) confirm degradation .
  • Karl Fischer titration : Quantify water content in storage solvents (e.g., anhydrous THF) to prevent hydrolysis .

Q. How can computational tools predict regioselectivity in further derivatization?

  • DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., C-3 vs. C-5 positions) .
  • Molecular dynamics (MD) : Simulate reaction trajectories for SNAr vs. radical pathways in trifluoromethyl group modifications .

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